molecular formula C10H10BrN3 B11866276 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine

1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine

Cat. No.: B11866276
M. Wt: 252.11 g/mol
InChI Key: LKJXQZJDNVRPED-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine is a heterocyclic compound that features both azetidine and imidazo[1,5-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine typically involves multi-step reactions. One common method includes the cyclocondensation of azetidine derivatives with brominated pyridine intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .

Comparison with Similar Compounds

  • 3-(Azetidin-3-yl)-1H-benzimidazol-2-one
  • Imidazo[1,2-a]pyridin-3-yl-acetic acids

Comparison: 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine is unique due to its specific structural features, such as the presence of both azetidine and imidazo[1,5-a]pyridine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity in its interactions with molecular targets .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

1-(azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine

InChI

InChI=1S/C10H10BrN3/c11-8-1-2-9-10(7-3-12-4-7)13-6-14(9)5-8/h1-2,5-7,12H,3-4H2

InChI Key

LKJXQZJDNVRPED-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C3C=CC(=CN3C=N2)Br

Origin of Product

United States

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